(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid
CAS No.:
Cat. No.: VC13808512
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H19NO5 |
---|---|
Molecular Weight | 245.27 g/mol |
IUPAC Name | (6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid |
Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 |
Standard InChI Key | AGHHOHWABGIJAB-MRVPVSSYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCOC[C@@H](C1)C(=O)O |
SMILES | CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,4-oxazepane ring—a seven-membered heterocycle containing one oxygen and one nitrogen atom. The Boc group (-OC(O)O-tert-butyl) is appended to the nitrogen at position 4, while a carboxylic acid (-COOH) resides at the 6-position. The (6R) configuration denotes the stereochemistry at carbon 6, critical for its interactions in chiral environments.
Table 1: Key Molecular Properties
Stereochemical Considerations
The (6R) configuration is pivotal for the compound’s biological activity and synthetic utility. Computational studies using PubChem’s 3D conformer data reveal a chair-like conformation for the oxazepane ring, with the Boc and carboxylic acid groups occupying equatorial positions to minimize steric strain .
Synthesis and Analytical Characterization
Table 2: Hypothetical Synthetic Steps
Step | Reaction Type | Reagents/Conditions |
---|---|---|
1 | Cyclization | DCC, DMAP, THF, 0°C to RT |
2 | Boc Protection | Boc₂O, NaHCO₃, DCM, RT |
3 | Oxidation/Hydrolysis | KMnO₄, H₂O/NaOH; or H₃O⁺, Δ |
Analytical Data
PubChem provides computed spectral data, including:
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MS (ESI): Predicted m/z 246.1 [M+H]⁺.
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NMR (Predicted): δ 1.4 ppm (s, 9H, tert-butyl), δ 4.2–3.8 ppm (m, 4H, OCH₂ and NCH₂), δ 3.5 ppm (t, 1H, CH-COO⁻) .
Chemical Reactivity and Applications
Reactivity Profile
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Boc Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane or TFA) to yield the free amine.
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Carboxylic Acid Derivatives: Forms esters, amides, or acyl chlorides for further functionalization.
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Ring-Opening Reactions: Susceptible to nucleophilic attack at the β-position of the ether oxygen.
Applications in Medicinal Chemistry
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Peptidomimetics: Serves as a constrained proline analog to enhance peptide stability .
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Enzyme Inhibitors: The oxazepane scaffold is explored in kinase and protease inhibitor design.
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Prodrug Development: Carboxylic acid group facilitates prodrug conjugation via ester linkages.
Comparison with Structural Analogs
Table 3: Structural and Functional Comparisons
Compound | Key Differences | Biological Relevance |
---|---|---|
1,4-Oxazepane-6-carboxylic acid | Lacks Boc group; free amine | Anticonvulsant lead |
(6S)-Boc-oxazepane-6-carboxylic acid | Opposite configuration at C6 | Altered receptor binding |
1,4-Diazepane-6-carboxylic acid | Additional nitrogen in ring | Enhanced basicity |
Future Directions and Challenges
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Stereoselective Synthesis: Developing asymmetric catalytic methods for (6R)-configured derivatives.
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Biological Screening: Prioritizing in vitro assays to evaluate antimicrobial or anticancer potential.
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Scale-Up Challenges: Optimizing Boc protection-deprotection cycles for industrial production.
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